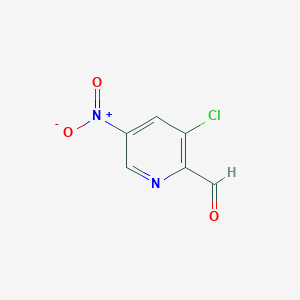

3-Chloro-5-nitropicolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 . It has a molecular weight of 186.55 and is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-nitropicolinaldehyde is 1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H . This indicates that the compound has a pyridine ring with a nitro group at the 5th position and a chloro group at the 3rd position.Physical And Chemical Properties Analysis

3-Chloro-5-nitropicolinaldehyde is a yellow to brown solid . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Behavior

One study delved into the synthesis and characterization of nickel complexes using N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands, which demonstrated high catalytic activities in ethylene polymerization. The presence of nitro groups and the influence of heterocyclic impurities on catalytic behavior were highlighted, underscoring the importance of chemical structure on catalytic efficiency (Zhang et al., 2011).

Antimicrobial and Antiviral Activity

Research into hydrazones derived from methyl 4-phenylpicolinimidate, involving nitrofuraldehyde or nitrothiophenecarboxaldehyde, revealed significant antimicrobial activity, including against Gram-positive bacteria and tuberculostatic activity. This suggests the potential of nitro-substituted compounds in developing antimicrobial drugs (Gobis et al., 2022).

Apoptotic Activity in Cancer Research

Another study focused on quinazolinone Schiff base derivatives, which showed significant cytotoxic effects on MCF-7 cancer cells through the induction of apoptosis via both intrinsic and extrinsic pathways. This highlights the therapeutic potential of nitro-substituted compounds in cancer treatment (Zahedifard et al., 2015).

Corrosion Inhibition

Quinoline derivatives, including those with chloro- and nitro-substitutions, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent inhibition performance, demonstrating the utility of nitro-substituted compounds in protecting against corrosion (Lgaz et al., 2017).

Antioxidant Activity

The synthesis and antioxidant activity evaluation of 2-substituted-5-nitro benzimidazole derivatives underscored their potential as potent antioxidant agents. Compounds with chloro, bromo, and fluoro substituents showed promising antioxidant activity, indicating the relevance of nitro-substituted compounds in developing antioxidant therapies (Archie et al., 2016).

Safety and Hazards

The safety data sheet for 3-Chloro-5-nitropicolinaldehyde indicates that it is potentially hazardous . The compound is associated with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propiedades

IUPAC Name |

3-chloro-5-nitropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZABTLKWJQLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitropicolinaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)

![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)

![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)